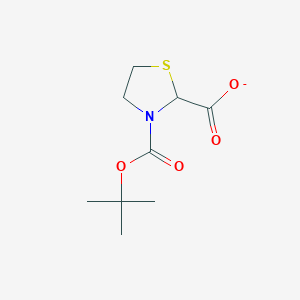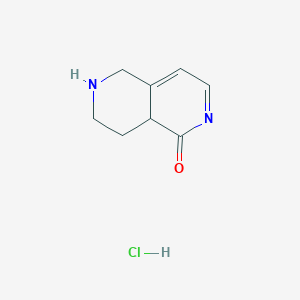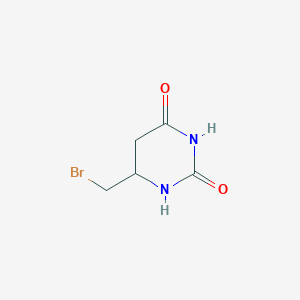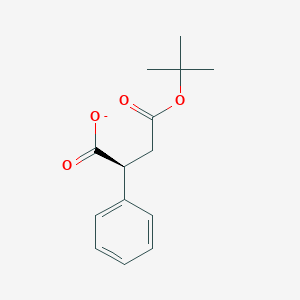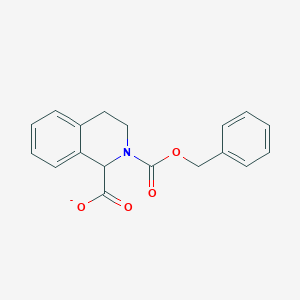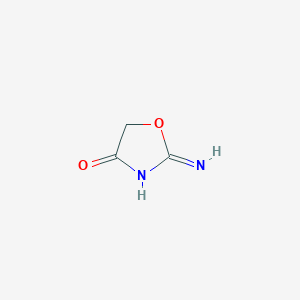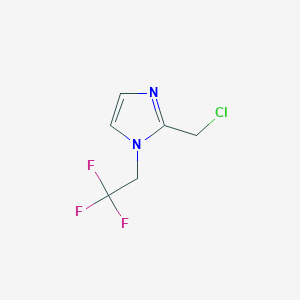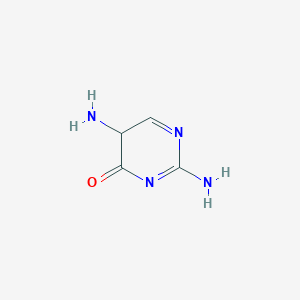
6-Chloro-mdma hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-mdma hydrochloride is a derivative of the amphetamine drug MDMA (3,4-methylenedioxymethamphetamine). This compound has been identified in seized “ecstasy” tablets and in urine samples from drug users . It is structurally similar to MDMA but has a chlorine atom added at the two position of the phenyl ring . The physiological and toxicological properties of this compound are not well established, and it is primarily used for forensic and research applications .
Preparation Methods
The synthesis of 6-Chloro-mdma hydrochloride involves several steps. One common method includes the chlorination of MDMA. The process typically involves the use of thionyl chloride or other chlorinating agents to introduce the chlorine atom into the MDMA molecule . The reaction conditions often require controlled temperatures and the use of solvents such as dichloroethane .
Chemical Reactions Analysis
6-Chloro-mdma hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
6-Chloro-mdma hydrochloride is primarily used in forensic and research settings. It serves as an analytical reference standard for the identification and analysis of seized drug samples . In forensic chemistry, it is used to study the composition and purity of illicit drugs. Additionally, it has applications in toxicology research to understand its effects and potential toxicity .
Mechanism of Action
The exact mechanism of action of 6-Chloro-mdma hydrochloride is not well understood. it is believed to act similarly to MDMA by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain . This leads to heightened mood, increased sociability, and other psychoactive effects. The molecular targets and pathways involved are likely similar to those of MDMA, involving the serotonin transporter and other related receptors .
Comparison with Similar Compounds
6-Chloro-mdma hydrochloride is similar to other chlorinated amphetamines, such as 3-Chloromethcathinone (3-CMC) and 6-Bromo-MDA . These compounds share structural similarities but differ in their specific halogen substitutions. The uniqueness of this compound lies in its specific chlorine substitution, which may influence its pharmacological properties and effects .
Properties
CAS No. |
2749391-74-8 |
|---|---|
Molecular Formula |
C11H15Cl2NO2 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
1-(6-chloro-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
InChI Key |
VJFRVHHZEQDFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1Cl)OCO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



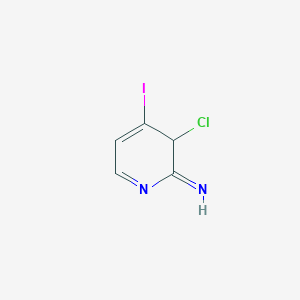
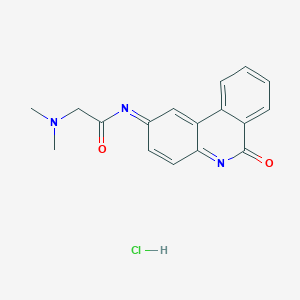
![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
